N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present. The molecular formula represents the number and type of atoms, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It’s important to understand the conditions required for these reactions, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Amidine Protection for Solution Phase Library Synthesis
The application of 4-methoxybenzyl-4-nitrophenylcarbonate, a compound closely related to N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, demonstrates its utility in the N-protection of amidinonaphthol for solution phase library synthesis. This process involves the facile introduction of protective groups under mild conditions, suitable for the synthesis of substituted benzamidines, highlighting its relevance in the development of chemical libraries for pharmaceutical research (Bailey et al., 1999).
Corrosion Inhibition Studies
The study on N-Phenyl-benzamide derivatives, which share structural similarities with this compound, reveals their potential as corrosion inhibitors for mild steel in acidic environments. The presence of nitro and methoxy substituents influences their inhibition efficiency, with methoxy substituents enhancing and nitro substituents decreasing the efficiency. This showcases the compound's potential in industrial applications, particularly in protecting metal surfaces from corrosive damage (Mishra et al., 2018).
Triarylamine Redox Systems
Investigations into bistriarylamine derivatives, which include structures analogous to this compound, shed light on their mixed-valence character and electronic interactions. These compounds demonstrate significant intervalence charge-transfer bands, indicating their potential in electronic and photonic applications. The study provides insights into the electronic coupling and redox properties of these compounds, relevant for developing advanced materials in electronics (Lambert & Nöll, 1999).
Antioxidant Agents
A study on N-arylbenzamides, closely related to this compound, evaluated their antioxidant capacity. These compounds, especially those with methoxy groups, showed promising antioxidative properties, surpassing reference molecules in DPPH and FRAP assays. This suggests the potential of this compound derivatives in developing new antioxidant agents for therapeutic applications (Perin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O6/c19-17(20,21)9-30-13-5-6-15(31-10-18(22,23)24)14(7-13)16(27)25-32-8-11-1-3-12(4-2-11)26(28)29/h1-7H,8-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZGXRACKFWTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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